Piperitone
Overview
Description
Piperitone is a natural monoterpene ketone, known for its presence in various essential oils. It exists in two stereoisomeric forms: the D-form, which has a peppermint-like aroma, and the L-form. This compound is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . It is a colorless liquid with a distinct peppermint odor and is used as a raw material for the production of synthetic menthol and thymol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The synthesis involves several steps:
Starting Material: Methyl isobutyl ketone reacts with formaldehyde under the catalysis of hydrogen chloride to obtain 3-isopropyl-3-butene-2-ketone.
Michael Addition: The 3-isopropyl-3-butene-2-ketone undergoes Michael addition with acetyl acetate under the effect of an alkaline catalyst to form a 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate.
Intramolecular Aldol Condensation: This intermediate undergoes intramolecular aldol condensation under alkaline conditions to yield a carboxylic ester of this compound.
Hydrolysis and Acidification Decarboxylation: The carboxylic ester is then hydrolyzed and acidified under alkaline conditions to produce this compound.
Industrial Production Methods: The primary source of this compound is from Eucalyptus dives, produced mainly in South Africa. The industrial production involves extraction from essential oils of Eucalyptus dives and other plants .
Chemical Reactions Analysis
Types of Reactions: Piperitone undergoes various chemical reactions, including:
Reduction: this compound can be reduced to menthol using hydrogen and a nickel catalyst.
Oxidation: It can be oxidized to thymol using iron (III) chloride and acetic acid.
Photodimerization: Under light exposure, this compound undergoes photodimerization, forming a polycyclic compound with a cyclobutane ring.
Common Reagents and Conditions:
Reduction: Hydrogen and nickel catalyst.
Oxidation: Iron (III) chloride and acetic acid.
Photodimerization: Light exposure.
Major Products:
Menthol: Obtained from the reduction of this compound.
Thymol: Obtained from the oxidation of this compound.
Polycyclic Compound: Formed from photodimerization.
Scientific Research Applications
Piperitone has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of menthol and thymol.
Biology: Studied for its potential as a repellent for pests like the tea shot hole borer.
Medicine: Investigated for its antimicrobial properties and potential use in combination with antibiotics against resistant bacterial strains.
Industry: Utilized in the production of flavors and fragrances due to its peppermint-like aroma
Mechanism of Action
Piperitone can be compared with other similar compounds such as:
Menthol: Both this compound and menthol are monoterpenes, but menthol is the reduced form of this compound.
Thymol: Thymol is the oxidized form of this compound and shares similar antimicrobial properties.
Piperitenone: Another monoterpene ketone with similar structural features but different biological activities.
Uniqueness of this compound: this compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound in various fields. Its ability to undergo reduction and oxidation to form menthol and thymol, respectively, highlights its versatility in synthetic chemistry.
Comparison with Similar Compounds
- Menthol
- Thymol
- Piperitenone
Piperitone’s distinct peppermint aroma and its presence in essential oils further distinguish it from other monoterpenes .
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPAHQEHQSRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052604 | |
Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, clear, light yellowish to yellow liquid | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
233.00 to 235.00 °C. @ 760.00 mm Hg | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in alcohol | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.934 | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-81-6 | |
Record name | (±)-Piperitone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperitone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |
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Record name | PIPERITONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |
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Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-isopropyl-3-methylcyclohex-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |
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Record name | PIPERITONE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |
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Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperitone is a naturally occurring monoterpene found in the essential oils of various plant species. It's particularly abundant in certain chemotypes of Mentha longifolia [, , , ], but is also found in other Mentha species [, , ], Cymbopogon species [, , , ], Eucalyptus dives [, ], Micromeria fruticosa [], and Lippia schaueriana [].
A: In Mentha longifolia, the presence of specific this compound oxide stereoisomers, namely (1S,2S,4S)-trans-piperitone oxide and (1S,2S,4R)-cis-piperitone oxide, was found to be dependent on the population and correlated with the presence of (4S)-piperitone and (4R)-piperitone respectively []. This suggests a stereospecific biosynthetic pathway for these compounds.
ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
A: Yes, this compound can be identified using spectroscopic techniques. 2,4-Dinitrophenylhydrazone is a suitable derivative for identification []. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze this compound and its derivatives in essential oils and extracts [, , , , , , , , , , , , , ].
ANone: this compound and its derivatives have been reported to exhibit various biological activities, including:
A: Studies on halolactone derivatives of this compound revealed that introducing a lactone function and a halogen atom significantly altered its antifeedant properties against the lesser mealworm (Alphitobius diaperinus) []. The presence of a chlorine atom at C-5 of the cyclohexane ring was found to be crucial for optimal activity.
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